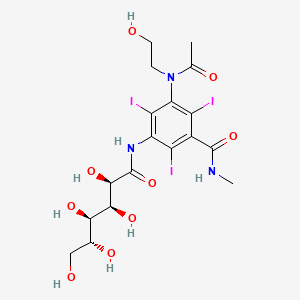
Bis-(2,4,6-tribromophenyl)amine
Descripción general
Descripción
Bis-(2,4,6-tribromophenyl)amine is an organic compound with the molecular formula C12H5Br6N. It is characterized by the presence of two 2,4,6-tribromophenyl groups attached to a central nitrogen atom. This compound is known for its high bromine content and is often used in various industrial applications, particularly as a flame retardant due to its ability to inhibit combustion processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2,4,6-tribromophenyl)amine typically involves the bromination of phenylamine derivatives. One common method is the direct bromination of diphenylamine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl rings .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: Bis-(2,4,6-tribromophenyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution and ammonia for amino substitution.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled temperatures and pressures.
Major Products Formed:
Substitution Reactions: Products include hydroxylated or aminated derivatives of this compound.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions but can include partially or fully de-brominated compounds.
Aplicaciones Científicas De Investigación
Bis-(2,4,6-tribromophenyl)amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Bis-(2,4,6-tribromophenyl)amine exerts its effects involves the interaction of its bromine atoms with various molecular targets. In flame retardancy, the bromine atoms release bromine radicals upon heating, which then react with free radicals generated during combustion, thereby inhibiting the combustion process . In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
2,4,6-Tribromophenol: A brominated phenol used as a fungicide and wood preservative.
Tris(2,4,6-tribromophenyl)triazine: Another brominated compound used as a flame retardant.
Comparison: Bis-(2,4,6-tribromophenyl)amine is unique due to its dual phenylamine structure, which provides higher bromine content and enhanced flame retardant properties compared to similar compounds like 2,4,6-tribromophenol. Additionally, its structural configuration allows for more versatile chemical modifications and applications .
Propiedades
IUPAC Name |
2,4,6-tribromo-N-(2,4,6-tribromophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br6N/c13-5-1-7(15)11(8(16)2-5)19-12-9(17)3-6(14)4-10(12)18/h1-4,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSFTWZHHAUNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214798 | |
| Record name | Benzenamine,2,4,6-tribromo-N-(2,4,6-tribromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64524-09-0 | |
| Record name | Benzenamine,2,4,6-tribromo-N-(2,4,6-tribromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064524090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine,2,4,6-tribromo-N-(2,4,6-tribromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















